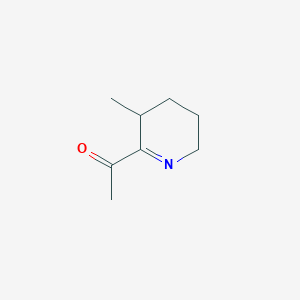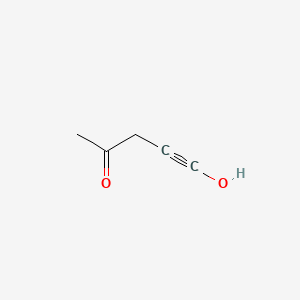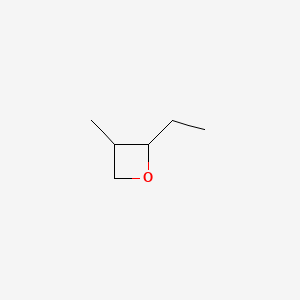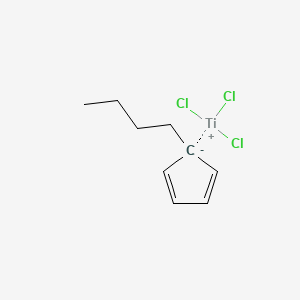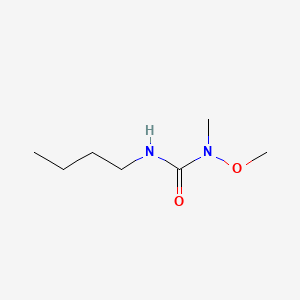
Urea, N'-butyl-N-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-butyl-N-methoxy-N-methyl- is a derivative of urea, a compound with a wide range of applications in various fields such as agriculture, medicine, and chemical industries. This specific derivative is characterized by the substitution of the nitrogen atoms with butyl, methoxy, and methyl groups, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-butyl-N-methoxy-N-methyl-, can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the product .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, and alternative methods are being developed to reduce environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions
Urea, N’-butyl-N-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The N-O bond in the urea substrate exhibits superior oxidative behavior compared to other external oxidants.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate for nucleophilic addition and various oxidizing agents for oxidation reactions . The conditions for these reactions are typically mild, with reactions occurring at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions can lead to the formation of dihydroquinazolinones, while substitution reactions can produce a variety of N-substituted ureas .
Scientific Research Applications
Urea, N’-butyl-N-methoxy-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other important chemicals and intermediates.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N’-butyl-N-methoxy-N-methyl- involves its ability to undergo oxidative and substitution reactions. The N-O bond in the urea substrate exhibits superior oxidative behavior, which allows it to participate in selective oxidative C-H bond olefination reactions . This property makes it a valuable tool in organic synthesis and chemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Urea, N’-butyl-N-methoxy-N-methyl- include other N-substituted ureas such as:
- N-methoxy-N’-aryl ureas
- N-butyl-N’-methyl ureas
- N-methoxy-N’-methyl ureas
Uniqueness
What sets Urea, N’-butyl-N-methoxy-N-methyl- apart from other similar compounds is its unique combination of substituents, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its oxidative behavior, while the butyl and methyl groups contribute to its stability and reactivity in various chemical reactions .
Properties
CAS No. |
53460-66-5 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-butyl-1-methoxy-1-methylurea |
InChI |
InChI=1S/C7H16N2O2/c1-4-5-6-8-7(10)9(2)11-3/h4-6H2,1-3H3,(H,8,10) |
InChI Key |
JZAFFZOFPPZYTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)
![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)
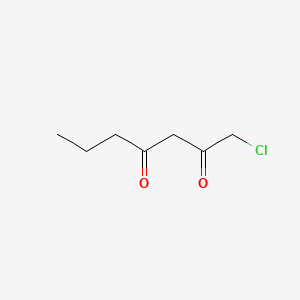
![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)

![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
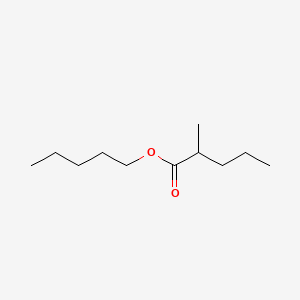
![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
